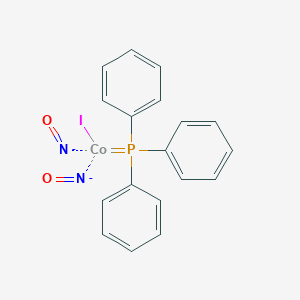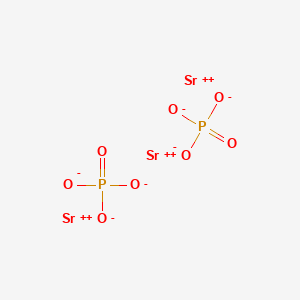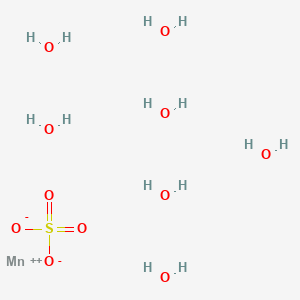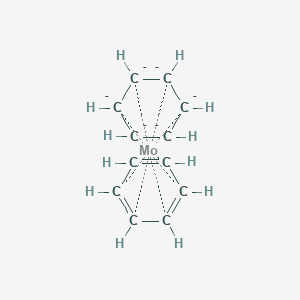
Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tricarbonyl(cyclopentadienyl)rhenium and its derivatives involves various organometallic reactions. Notably, the preparation of new tricarbonyl(cyclopentadienyl)rhenium derivatives through a reaction involving cyclopentadienyl-ligand transfer has been described, demonstrating high yields and showcasing the adaptability of this compound for further functionalization (Masi et al., 2004).
Molecular Structure Analysis
The molecular structure of tricarbonyl(η^5-pentamethylcyclopentadienyl)rhenium complexes reveals a rich diversity in coordination geometry and metal-ligand interactions. Single-crystal X-ray diffraction techniques have been employed to characterize the structures, showing that the rhenium center exhibits a distorted square-pyramidal geometry, with metal-metal distances consistent with single bonds as per the EAN rule (Herrmann et al., 1984).
Chemical Reactions and Properties
Tricarbonyl(η^5-2,4-cyclopentadien-1-yl)-rhenium complexes participate in a variety of chemical reactions, including oxidative decarbonylation processes under photochemical conditions, leading to the formation of novel oxo—rhenium complexes. These processes highlight the reactive nature of the cyclopentadienyl rhenium carbonyl complexes and their potential for generating new organometallic compounds (Herrmann et al., 1984).
Physical Properties Analysis
The physical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, such as solubility, melting points, and thermal stability, are influenced by the substitution pattern on the cyclopentadienyl ring and the electronic nature of the carbonyl ligands. These properties are crucial for determining the applicability of these compounds in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, including their reactivity towards various organic and inorganic substrates, redox behavior, and catalytic activity, are central to their utility in organic synthesis, catalysis, and material science. The electron-rich metal center and the ability to undergo ligand exchange make these complexes versatile reagents and catalysts for a wide range of chemical transformations.
Scientific Research Applications
Photochemical Reactions and Novel Complexes
Short-wavelength photolysis of a specific tricarbonyl(η5-pentamethylcyclopentadienyl)rhenium compound has been studied, revealing the formation of novel organorhenium compounds through partial or complete decarbonylation. One such compound represents the first example of a new class of oxo half-sandwich complexes, offering insights into the potential formation and properties of rhenium-based complexes under photochemical reactions (Herrmann et al., 1984).
Structural Insights
Research into the structures of certain rhenium complexes has provided insights into intermolecular interactions, such as strong I...O or pi(CO)-pi(CO) interactions, and the arrangement of molecules in crystal structures. These findings contribute to a deeper understanding of the molecular geometry and potential applications of these complexes in various fields (Romanov et al., 2009).
Protein Labeling
The use of rhenium in the form of low oxidation state organometallic complexes for protein labeling is a novel approach. This method involves the covalent attachment of rhenium conjugates to proteins, with potential applications in various scientific fields, such as bioconjugation and molecular labeling (Salmain et al., 1993).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHOYLCNXAAGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153007 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
CAS RN |
12079-73-1 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)


![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)



